molecular formula C15H10BrN3O2S B11053785 4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B11053785
M. Wt: 376.2 g/mol
InChI Key: DQKRFEFUOYDYIM-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a bromophenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors such as 4-bromobenzaldehyde and 1,3-benzodioxole-5-carboxylic acid.

    Thiol Group Introduction: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol can be used as a building block for more complex molecules

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring and thiol group are likely involved in these interactions, forming hydrogen bonds or covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the bromine atom, which may affect its reactivity and binding properties.

    4-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    4-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: The methyl group can alter its hydrophobicity and interaction with biological targets.

Uniqueness

The presence of the bromine atom in 4-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can enhance its binding affinity to certain biological targets. This uniqueness can be exploited in drug design and other applications where specific interactions are crucial.

properties

Molecular Formula

C15H10BrN3O2S

Molecular Weight

376.2 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrN3O2S/c16-10-3-1-9(2-4-10)14-17-18-15(22)19(14)11-5-6-12-13(7-11)21-8-20-12/h1-7H,8H2,(H,18,22)

InChI Key

DQKRFEFUOYDYIM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=CC=C(C=C4)Br

Origin of Product

United States

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